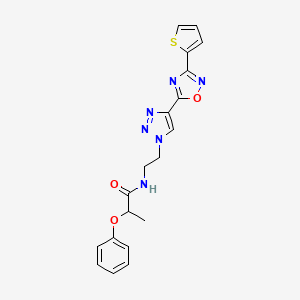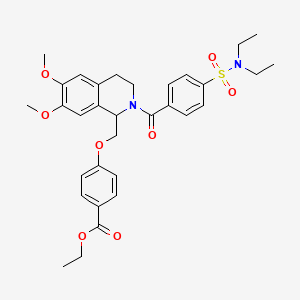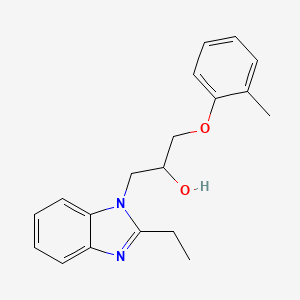![molecular formula C21H17N5O2S2 B2513256 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923384-69-4](/img/structure/B2513256.png)
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a benzothiazole derivative. Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways. For example, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’- (substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore . The synthesis process involves the use of ethylene glycol, hydrazine hydrate, and conc. HCl .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is complex and involves various functional groups. The most active compound of the series was found to be 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are complex and depend on the specific derivative. For example, the compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activities
The synthesis and in vitro anticancer activities of purine/benzimidazole hybrids, with a particular focus on substituted purine known as important medicinal and pharmaceutical intermediates, were discussed by Yimer and Fekadu (2015). They highlighted the introduction of benzimidazole at the C-6 position of 2, 6-dichloropurine to improve activity and selectivity, suggesting the significant role of these compounds in medicinal chemistry (Yimer & Fekadu, 2015).
Benzothiazole in Medicinal Chemistry
A comprehensive review by Bhat and Belagali (2020) focused on the importance of benzothiazole in medicinal chemistry. The review discusses the biological activities associated with benzothiazole derivatives, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities. The study emphasized the significance of structural modifications at specific positions on the benzothiazole ring to enhance biological activities (Bhat & Belagali, 2020).
Therapeutic Potential of Benzothiazoles
Kamal et al. (2015) reviewed the therapeutic potential of benzothiazoles, highlighting their broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The review also discussed benzothiazoles' potential as antitumor agents and their increasing importance in drug discovery, especially the 2-arylbenzothiazole moiety which is under development for cancer treatment (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Orientations Futures
Propriétés
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-4,5-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-12-6-5-7-13(10-12)11-26-16-17(25(2)19(28)24-18(16)27)23-20(26)30-21-22-14-8-3-4-9-15(14)29-21/h3-10,16-17H,11H2,1-2H3,(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZHNFLKNPVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C(N=C2SC4=NC5=CC=CC=C5S4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

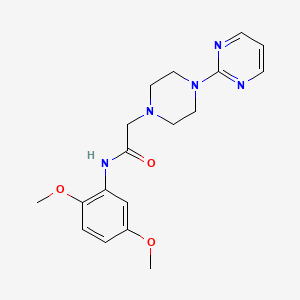

![propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2513177.png)
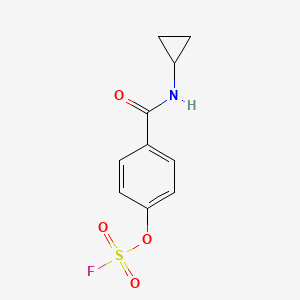
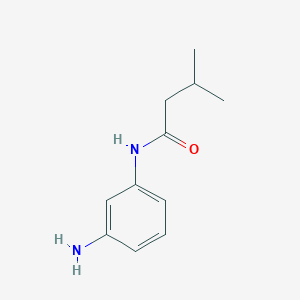
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)
![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2513184.png)



